1-(4,6-Dimethylpyridin-3-YL)ethanone
CAS No.: 108028-67-7
Cat. No.: VC20743837
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 108028-67-7 |
---|---|
Molecular Formula | C9H11NO |
Molecular Weight | 149.19 g/mol |
IUPAC Name | 1-(4,6-dimethylpyridin-3-yl)ethanone |
Standard InChI | InChI=1S/C9H11NO/c1-6-4-7(2)10-5-9(6)8(3)11/h4-5H,1-3H3 |
Standard InChI Key | JSVYKRABSVRQRH-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC=C1C(=O)C)C |
Canonical SMILES | CC1=CC(=NC=C1C(=O)C)C |
Chemical Structure and Identification
1-(4,6-Dimethylpyridin-3-YL)ethanone belongs to the class of substituted pyridines, specifically featuring a 3-acetylpyridine core with additional methyl substituents. The compound is characterized by several important identifiers that facilitate its recognition in chemical databases and literature.
Identification Parameters
The compound's definitive identification parameters include:
Parameter | Value |
---|---|
CAS Number | 108028-67-7 |
PubChem CID | 13933205 |
IUPAC Name | 1-(4,6-dimethylpyridin-3-yl)ethanone |
Molecular Formula | C9H11NO |
Molecular Weight | 149.19 g/mol |
InChI | InChI=1S/C9H11NO/c1-6-4-7(2)10-5-9(6)8(3)11/h4-5H,1-3H3 |
InChIKey | JSVYKRABSVRQRH-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC=C1C(=O)C)C |
The compound features a pyridine ring with nitrogen at position 1, methyl groups at positions 4 and 6, and an acetyl group (ethanone) at position 3 . This arrangement creates a molecule with both aromatic and carbonyl functional groups, contributing to its chemical reactivity profile.
Structural Characteristics
The pyridine ring provides aromaticity and a basic nitrogen atom, while the acetyl group introduces a reactive carbonyl functionality. The methyl groups at positions 4 and 6 influence the electronic distribution within the molecule, affecting both its physical properties and chemical reactivity. This structural configuration makes 1-(4,6-Dimethylpyridin-3-YL)ethanone particularly useful as a starting material or intermediate in various synthetic pathways .
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-(4,6-Dimethylpyridin-3-YL)ethanone is essential for predicting its behavior in various chemical reactions and applications.
Chemical Reactivity
The chemical reactivity of 1-(4,6-Dimethylpyridin-3-YL)ethanone is determined by its functional groups:
-
The pyridine nitrogen acts as a weak base and can participate in coordination chemistry with metals.
-
The acetyl group can undergo typical carbonyl reactions, including nucleophilic addition, reduction to alcohol, and oxidation.
-
The methyl groups may participate in condensation reactions under appropriate conditions.
-
The aromatic ring can undergo electrophilic substitution reactions, although these are typically less favorable compared to benzene due to the electron-withdrawing effect of the pyridine nitrogen .
Applications in Research and Industry
1-(4,6-Dimethylpyridin-3-YL)ethanone serves several important functions in chemical research and industrial applications.
Synthetic Building Block
This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its versatile structure allows it to participate in various chemical reactions, making it valuable in medicinal chemistry research. The presence of the acetyl group provides a reactive handle that can be transformed into numerous functional groups through standard organic chemistry transformations.
Pharmaceutical Applications
Comparison with Structural Isomers
Understanding the relationship between 1-(4,6-Dimethylpyridin-3-YL)ethanone and its structural isomers provides valuable context for its chemical behavior and applications.
1-(4,6-Dimethylpyridin-2-yl)ethanone
One closely related isomer is 1-(4,6-Dimethylpyridin-2-yl)ethanone, which differs only in the position of the acetyl group (position 2 instead of position 3):
Property | 1-(4,6-Dimethylpyridin-3-YL)ethanone | 1-(4,6-Dimethylpyridin-2-yl)ethanone |
---|---|---|
CAS Number | 108028-67-7 | 59576-31-7 |
PubChem CID | 13933205 | 23003513 |
Molecular Formula | C9H11NO | C9H11NO |
Molecular Weight | 149.19 g/mol | 149.19 g/mol |
Position of Acetyl Group | 3-position | 2-position |
InChIKey | JSVYKRABSVRQRH-UHFFFAOYSA-N | IWZFETYQIYPLIE-UHFFFAOYSA-N |
This positional isomer would be expected to have different electronic distribution and potentially different reactivity patterns due to the proximity of the acetyl group to the pyridine nitrogen .
1-(2,6-Dimethylpyridin-3-YL)ethanone
Another important isomer is 1-(2,6-Dimethylpyridin-3-YL)ethanone, where the methyl groups are located at positions 2 and 6 (rather than 4 and 6):
Property | 1-(4,6-Dimethylpyridin-3-YL)ethanone | 1-(2,6-Dimethylpyridin-3-YL)ethanone |
---|---|---|
CAS Number | 108028-67-7 | 1721-25-1 |
Molecular Formula | C9H11NO | C9H11NO |
Molecular Weight | 149.19 g/mol | 149.19 g/mol |
Methyl Group Positions | 4 and 6 | 2 and 6 |
InChI | InChI=1S/C9H11NO/c1-6-4-7(2)10-5-9(6)8(3)11/h4-5H,1-3H3 | InChI=1S/C9H11NO/c1-6-4-5-9(8(3)11)7(2)10-6/h4-5H,1-3H3 |
This isomer is also used as a building block in organic synthesis, particularly in pharmaceutical development. The different arrangement of methyl groups alters the electron distribution within the molecule, potentially affecting its reactivity and binding properties in various applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume